Isopropyl 4-aminopiperidine-1-carboxylate
Overview
Description
Isopropyl 4-aminopiperidine-1-carboxylate , also known as 1-Boc-4-piperidinamine or tert-Butyl 4-amino-1-piperidinecarboxylate , is a chemical compound with the empirical formula C₁₀H₂₀N₂O₂ . It is a heterocyclic building block used in organic synthesis. The compound is characterized by its tert-butyl (Boc) protecting group on the amino group of the piperidine ring .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific synthetic routes for this compound, it can be prepared through various methods, including reductive amination or amidation reactions. Researchers have explored microwave-assisted solid-phase synthesis and direct annulation of primary amines with resin-bound dimesylates to obtain N-substituted piperidines .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with an isopropyl group (CH₃-CH-CH₃) attached to the nitrogen atom. The tert-butyl (Boc) protecting group is linked to the amino group (NH₂) of the piperidine ring. The compound’s molecular weight is approximately 200.28 g/mol .
Chemical Reactions Analysis
- Additionally, it has been employed in the preparation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives, potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Metabolism in Drug Design
Isopropyl 4-aminopiperidine-1-carboxylate, as a 4-aminopiperidine derivative, has implications in drug design, especially regarding its metabolism by cytochrome P450s. A study by Sun and Scott (2011) examined the metabolism of 4-aminopiperidine drugs, highlighting the role of CYP3A4 in catalyzing their N-dealkylation reaction. Understanding the molecular interactions between these drugs and CYP3A4 active site residues is crucial for optimizing drug metabolism in structure-based drug design approaches (Sun & Scott, 2011).
Peptide Binding and Drug Discovery
Kang et al. (2007) explored the use of a 4-aminopiperidine-4-carboxylic acid residue in Grb2 SH2 domain-binding peptides. By modifying this residue with different groups, they developed a library of compounds to investigate potential binding interactions in drug discovery (Kang et al., 2007).
Synthesis of Pharmaceuticals
The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, including this compound, has practical applications in pharmaceutical synthesis. Malaquin et al. (2010) developed a two-step sequence for preparing these derivatives, leading to the efficient synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).
Catalysis in Organic Synthesis
In organic synthesis, this compound derivatives may be used as catalysts or intermediates. For instance, Pozdnev (2009) described the activation of carboxylic acids via dialkyl pyrocarbonates, a process where derivatives like this compound could play a role in forming esters of N-protected amino acids (Pozdnev, 2009).
Properties
IUPAC Name |
propan-2-yl 4-aminopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPFMHFXAXPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677455 | |
Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502931-34-2 | |
Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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